molecular formula C13H15N5O2S2 B2804151 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 1797237-21-8

1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

カタログ番号: B2804151
CAS番号: 1797237-21-8
分子量: 337.42
InChIキー: JGLCBYKXMFAQEL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring a sulfonamide-linked imidazole and pyrazole core substituted with a thiophene moiety. Its structure integrates key pharmacophoric elements:

  • Imidazole ring: A nitrogen-rich aromatic system, often associated with bioactivity in kinase inhibitors and antimicrobial agents.
  • Sulfonamide linker: Enhances solubility and binding affinity via hydrogen bonding.

特性

IUPAC Name

1-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S2/c1-17-9-13(14-10-17)22(19,20)15-5-7-18-6-4-11(16-18)12-3-2-8-21-12/h2-4,6,8-10,15H,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLCBYKXMFAQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 1-methylimidazole with a sulfonyl chloride derivative, followed by the introduction of the pyrazole and thiophene moieties through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole and pyrazole rings can be reduced under specific conditions to form corresponding dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the sulfonamide group can introduce various functional groups, leading to a diverse array of derivatives.

科学的研究の応用

1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used as a probe to study biological processes and interactions due to its unique structural features.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be utilized in the production of advanced materials with specific electronic or optical properties.

作用機序

The mechanism of action of 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of cellular processes.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, synthesis methods, and properties of 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide with analogous compounds:

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Purity/Yield Reference
Target Compound Imidazole-sulfonamide + pyrazole-thiophene Thiophen-2-yl, methylimidazole Likely via amine-sulfonyl coupling (similar to ) N/A
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide () Imidazole-pyrrole-carboxamide Trifluoromethylpyridinyl, methylimidazole Multi-step coupling; HPLC purity: 98.67% 35% yield
1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide () Pyrazole-sulfonamide Ethylpyrazole, 3-methoxybenzyl Sulfonamide coupling (InChIKey: QPBNCVHKTCVFPM)
N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide () Thiophene-sulfonamide Piperazine, pyridine Thiophene sulfonyl chloride coupling
3,5-Diamino-4-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide () Benzoimidazole-pyrazole-thiophene Methylthio, cyano, phenyl Multi-component cyclization; triethylamine-mediated

Key Observations

Sulfonamide Linkage : The target compound’s sulfonamide group is shared with and compounds, which exhibit enhanced solubility and binding compared to carboxamide analogs (e.g., ) .

Thiophene vs. Aryl Substitutions : Thiophene (as in the target compound and ) may improve π-stacking vs. phenyl/fluorophenyl groups (), though fluorinated pyridines () could enhance metabolic stability .

Synthetic Complexity : The target compound’s pyrazole-thiophene-ethylimidazole architecture likely requires sequential coupling steps similar to (triethylamine-mediated reactions) . However, yields for such multi-heterocyclic systems are often moderate (e.g., 35% in ) .

Purity and Characterization : HPLC purity >98% () and detailed NMR data () underscore the importance of rigorous analytical validation for structurally complex sulfonamides .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Thiophene-containing sulfonamides (e.g., ) often exhibit superior target engagement in enzyme inhibition assays compared to purely aliphatic derivatives .
    • Methyl/ethyl groups on imidazole (as in the target compound and ) may reduce metabolic degradation compared to bulkier substituents .
  • Synthetic Challenges :
    • Steric hindrance from the pyrazole-thiophene-ethyl chain in the target compound could necessitate optimized coupling conditions (e.g., elevated temperatures or alternative catalysts) .
    • Contradictions arise in yield optimization: reports 35% yield despite high purity, suggesting trade-offs between step efficiency and purification .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis involving imidazole sulfonamide coupling with thiophene-pyrazole intermediates. Key steps include:

  • Coupling Reactions : Use of coupling agents (e.g., EDCI/HOBt) for sulfonamide bond formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields (e.g., 35% to 60%) compared to conventional heating .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
    • Validation : Thin-layer chromatography (TLC) and NMR spectroscopy to monitor intermediates; HPLC for purity assessment (>98%) .

Q. How can the compound’s physical-chemical properties (e.g., solubility, stability) be systematically characterized?

  • Methodology :

  • Solubility : Test in aqueous buffers (pH 1–13) and organic solvents (e.g., DMSO) using UV-Vis spectroscopy .
  • Stability Studies : Accelerated degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation products .
  • pKa Determination : Potentiometric titration or computational tools (e.g., ACD/Labs) to assess ionization states .

Q. What spectroscopic techniques are most reliable for confirming the compound’s structure?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., thiophene protons at δ 7.44 ppm; imidazole methyl at δ 2.23 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ m/z 392.2) and fragmentation patterns .
  • X-ray Crystallography : For absolute stereochemical confirmation in crystalline form .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the pyrazole or thiophene rings to modulate steric/electronic effects .
  • Biological Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorometric assays (IC50_{50} values) .
  • Computational Docking : Use software like AutoDock to predict binding modes and guide synthetic prioritization .

Q. What strategies resolve contradictions in biological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodology :

  • Assay Standardization : Control variables (e.g., pH, temperature, enzyme source) to minimize variability .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Orthogonal Validation : Confirm activity with alternative assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • Metabolite Identification : In silico metabolism simulations (e.g., GLORYx) to predict phase I/II metabolites .
  • In Vitro Validation : Microsomal stability assays (e.g., human liver microsomes) to confirm predictions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) during preparative HPLC .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) in key coupling steps .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of enantiomeric excess .

Key Research Gaps

  • Mechanistic Elucidation : Limited data on off-target interactions (e.g., kinase profiling) .
  • In Vivo Pharmacokinetics : No published studies on bioavailability or tissue distribution .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。